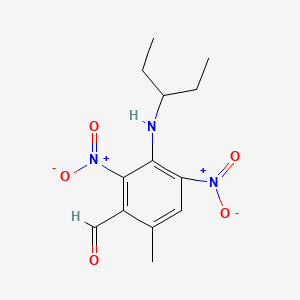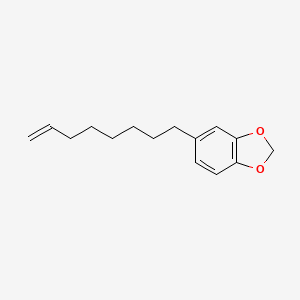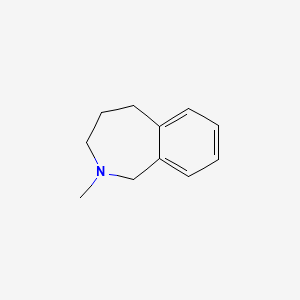
4-Methyl-5-phenylpenta-2,4-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-phenylpenta-2,4-dien-1-ol is an organic compound with the molecular formula C12H14O. It is characterized by a conjugated diene system and a hydroxyl group, making it a versatile molecule in organic synthesis and various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-phenylpenta-2,4-dien-1-ol typically involves the aldol condensation of cinnamaldehyde and valeraldehyde in methanol in the presence of sodium hydroxide (NaOH). This reaction yields 2-n-propyl-5-phenylpentan-2,4-dienal, which is subsequently hydrogenated over a Raney-Nickel catalyst to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5-phenylpenta-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Methyl-5-phenylpenta-2,4-dienal.
Reduction: Formation of 4-Methyl-5-phenylpentanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-Methyl-5-phenylpenta-2,4-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylhexa-2,4-dien-1-ol: Similar structure but lacks the phenyl group.
4-Isopropyl-5-methylhexa-2,4-dien-1-ol: Contains an isopropyl group instead of a phenyl group.
Uniqueness
4-Methyl-5-phenylpenta-2,4-dien-1-ol is unique due to its combination of a phenyl group and a conjugated diene system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and industrial applications .
Propriétés
| 148601-11-0 | |
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
4-methyl-5-phenylpenta-2,4-dien-1-ol |
InChI |
InChI=1S/C12H14O/c1-11(6-5-9-13)10-12-7-3-2-4-8-12/h2-8,10,13H,9H2,1H3 |
Clé InChI |
CDTFCONWMIQNCH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=CC=C1)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]-](/img/structure/B14264866.png)


